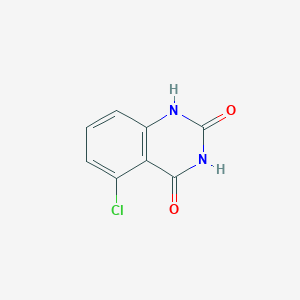

5-Chloroquinazoline-2,4-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCKCOHWDCSDCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318963 | |

| Record name | 5-Chloroquinazoline-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78754-81-1 | |

| Record name | 78754-81-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloroquinazoline-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinazolinedione Core and the Significance of the 5-Chloro Substituent

An In-depth Technical Guide to the Chemical Properties of 5-Chloroquinazoline-2,4-diol

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with a vast range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[1][2] Within this class, the quinazoline-2,4(1H,3H)-dione substructure is of particular importance, serving as a cornerstone for drugs like the diabetic neuropathy agent Zenarestat and as a template for potent enzyme inhibitors.[3][4]

This guide focuses on a specific, yet important, derivative: This compound , also known by its more stable and systematically correct name, 5-chloro-1H-quinazoline-2,4-dione . The introduction of a chlorine atom at the C5 position of the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, modulates its reactivity and potential interactions with biological targets, making it a valuable building block in the synthesis of targeted therapeutic agents.[5]

This document provides a comprehensive overview of the chemical properties of 5-chloroquinazoline-2,4-dione, detailing its synthesis, structural characteristics, reactivity, and potential applications from a senior application scientist's perspective. The causality behind experimental choices and the principles of its chemical behavior are emphasized to provide actionable insights for laboratory professionals.

Core Physicochemical and Structural Properties

5-Chloroquinazoline-2,4-dione is a heterocyclic compound that exists predominantly in the diketo tautomeric form. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 78754-81-1 | [6][7] |

| Molecular Formula | C₈H₅ClN₂O₂ | [6][7] |

| Molecular Weight | 196.59 g/mol | [6] |

| IUPAC Name | 5-chloro-1H-quinazoline-2,4-dione | [6] |

| Synonyms | This compound, 5-chloroquinazoline-2,4(1H,3H)-dione | [6] |

| Purity | Typically ≥98% (Commercially available) | [7] |

| XLogP3 | 1.1 | [6] |

| PSA (Polar Surface Area) | 58.2 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Synthesis and Mechanistic Insights

The synthesis of 5-chloroquinazoline-2,4-dione is a multi-step process that begins with a suitable precursor for the substituted benzene ring, followed by the construction of the pyrimidinedione ring. The most logical and common pathway proceeds via the key intermediate, 2-amino-6-chlorobenzoic acid.

Synthesis of Precursor: 2-Amino-6-chlorobenzoic Acid

The strategic placement of the amino and carboxyl groups ortho to each other is critical for the subsequent cyclization. A common laboratory-scale synthesis starts from 2-chloro-6-nitrobenzoic acid.

Caption: Synthesis of the key precursor, 2-amino-6-chlorobenzoic acid.

Experimental Protocol: Reduction of 2-Chloro-6-nitrobenzoic acid

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloro-6-nitrobenzoic acid in a suitable solvent mixture, such as ethanol and water.

-

Reduction: Add a reducing agent, such as iron powder, followed by a catalytic amount of hydrochloric acid.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling, filter the reaction mixture to remove the iron salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-amino-6-chlorobenzoic acid as a solid.

Causality: The choice of a mild reducing agent like iron in acidic medium is cost-effective and efficient for the selective reduction of the aromatic nitro group without affecting the carboxylic acid or the chloro substituent.

Cyclization to 5-Chloroquinazoline-2,4-dione

The formation of the quinazolinedione ring is typically achieved by reacting the anthranilic acid derivative with a carbonyl source, such as urea or potassium cyanate. The reaction with potassium cyanate followed by cyclization is an eco-efficient method that can be performed in water.[8]

Caption: General synthetic pathway to quinazoline-2,4-diones.

Experimental Protocol: One-Pot Synthesis from 2-Amino-6-chlorobenzoic Acid [8]

-

Urea Formation: Dissolve 2-amino-6-chlorobenzoic acid in water. Add an aqueous solution of potassium cyanate (KOCN) dropwise while stirring at room temperature. The reaction forms the corresponding urea derivative in situ.

-

Cyclization: After the formation of the urea intermediate is complete (monitored by TLC), add a base such as sodium hydroxide (NaOH) to the mixture to induce cyclization.

-

Precipitation: Upon completion of the cyclization, acidify the reaction mixture with hydrochloric acid (HCl). The desired product, being poorly soluble in acidic water, will precipitate out.

-

Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield 5-chloro-1H-quinazoline-2,4-dione.

Self-Validating System: This protocol is robust as the product's insolubility in the final acidic medium provides a simple yet effective purification step, driving the reaction to completion and simplifying isolation.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the two amide protons (N1-H and N3-H) and the three aromatic protons.

| Expected Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N1-H, N3-H | ~11.0 - 11.5 | Broad singlet | - | Two exchangeable protons. Their chemical shift is concentration and temperature dependent. |

| H-6 | ~7.1 - 7.3 | Doublet | ~8.0 | Coupled to H-7. |

| H-7 | ~7.6 - 7.8 | Triplet | ~8.0 | Coupled to both H-6 and H-8. Expected to be the most complex signal. |

| H-8 | ~7.0 - 7.2 | Doublet | ~8.0 | Coupled to H-7. |

Rationale: The electron-withdrawing nature of the C5-Cl and the two carbonyl groups will deshield the aromatic protons. The expected splitting pattern follows standard ortho-coupling rules for a 1,2,3-trisubstituted benzene ring system. The data for the 6-chloro isomer shows aromatic protons in the 7.18-7.81 ppm range.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by two signals in the carbonyl region and six signals for the aromatic carbons.

| Expected Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C=O (C2, C4) | ~150 and ~162 | Two distinct carbonyl signals. Based on 6-chloro isomer data (150.0 and 161.8 ppm).[3] |

| C-Cl (C5) | ~115 - 120 | Carbon directly attached to chlorine. |

| Aromatic CH (C6, C7, C8) | ~115 - 136 | Three signals for protonated aromatic carbons. |

| Quaternary Carbons (C4a, C8a) | ~117 and ~140 | Two signals for the bridgehead carbons. |

Mass Spectrometry

Under Electron Ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): A characteristic isotopic cluster for one chlorine atom will be observed at m/z 196 (for ³⁵Cl) and m/z 198 (for ³⁷Cl) in an approximate 3:1 ratio, which is a definitive indicator of the compound's identity.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of isocyanic acid (HNCO) and carbon monoxide (CO) from the pyrimidinedione ring.

Reactivity and Tautomerism

Keto-Enol Tautomerism

Although named as a "-diol," the compound overwhelmingly exists in the more stable quinazoline-2,4(1H,3H)-dione form due to the aromaticity of the benzene ring and the stability of the amide functionalities. The diol tautomer is significantly less favored.

Caption: Keto-enol tautomerism of 5-chloroquinazoline-2,4-dione.

Reactivity of the Quinazolinedione Core

-

N-Alkylation/Arylation: The amide protons at the N1 and N3 positions are acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and subsequently alkylated or arylated. This is a common strategy for introducing diverse substituents to modulate the molecule's properties.[9]

-

Chlorination: The hydroxyl groups in the diol tautomer can be conceptually replaced by chlorine atoms using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction would convert the dione into the highly reactive intermediate, 2,4,5-trichloroquinazoline , a versatile precursor for further nucleophilic substitutions.

-

Reactivity of the 5-Chloro Group: The chlorine atom at the C5 position is on an aromatic ring and is generally unreactive towards standard nucleophilic aromatic substitution (SₙAr) conditions unless activated by strongly electron-withdrawing groups or under harsh, metal-catalyzed conditions. Its primary role is electronic, withdrawing electron density from the benzene ring.

Applications in Research and Drug Discovery

While specific biological data for 5-chloroquinazoline-2,4-dione is sparse in the literature, its value lies in its role as a synthetic intermediate. The quinazolinedione scaffold is a known inhibitor of various enzymes, and the 5-chloro derivative serves as a starting point for building more complex molecules.

-

Scaffold for Kinase Inhibitors: The quinazoline core is famous for its use in developing Epidermal Growth Factor Receptor (EGFR) kinase inhibitors for cancer therapy. The 5-chloro position can be used to explore steric and electronic interactions within the ATP-binding pocket of kinases.[5]

-

PARP Inhibitors: Quinazoline-2,4-dione derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making them targets for oncology research.[10]

-

Ion Channel Modulators: Recent patents have described quinazoline-2,4-dione derivatives as modulators of TRPC5 ion channels, indicating potential applications in neuropsychiatric and neurodegenerative disorders.

The synthetic workflow utilizing this compound would involve its initial synthesis, followed by derivatization at the N1, N3, or (after conversion to the dichloro intermediate) C2 and C4 positions to generate a library of compounds for screening.

Caption: Role of 5-chloroquinazoline-2,4-dione in a typical drug discovery workflow.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C8H5ClN2O2 | CID 334021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. rsc.org [rsc.org]

- 9. scienceopen.com [scienceopen.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to 5-chloro-1H-quinazoline-2,4-dione

Abstract

This guide provides a comprehensive technical overview of 5-chloro-1H-quinazoline-2,4-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core chemical structure, validated synthetic protocols, detailed spectroscopic characterization, and its emerging role as a scaffold for developing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering expert insights into the experimental causality and practical methodologies associated with this important molecule.

Introduction: The Quinazolinedione Scaffold

The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1][2][3] Its rigid, bicyclic structure, rich in hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various biological targets. The introduction of a chlorine atom at the C5 position of the benzene ring, yielding 5-chloro-1H-quinazoline-2,4-dione, significantly modulates the molecule's electronic properties and steric profile. This substitution can enhance binding affinity, improve metabolic stability, or alter the mechanism of action, making it a key building block for targeted therapies.[4] This guide will dissect the fundamental characteristics of this specific chloro-substituted derivative.

Chemical Structure and Physicochemical Properties

A precise understanding of a molecule's structure is foundational to predicting its behavior and function.

Structural Identification

The unambiguous identification of 5-chloro-1H-quinazoline-2,4-dione is established through its standardized nomenclature and registry numbers.

-

Molecular Weight: 196.59 g/mol [6]

The structure consists of a pyrimidinedione ring fused to a chlorobenzene ring. The tautomeric equilibrium favors the dione form over the diol form, which is critical for its interaction with biological macromolecules.

Caption: Chemical structure of 5-chloro-1H-quinazoline-2,4-dione.

Physicochemical Data

The following table summarizes key computed and experimental properties, which are crucial for predicting solubility, permeability, and overall drug-likeness.

| Property | Value | Source |

| Molecular Weight | 196.59 g/mol | PubChem[6] |

| XLogP3 | 1.1 | PubChem[6] |

| Hydrogen Bond Donors | 2 | PubChem[6] |

| Hydrogen Bond Acceptors | 2 | PubChem[6] |

| Purity | Typically ≥95% | Advanced ChemBlocks[5] |

| Appearance | White to off-white solid | Generic MSDS |

| Storage | Store at 0-8 °C | Advanced ChemBlocks[5] |

Synthesis and Mechanistic Insights

The construction of the quinazolinedione ring system is a well-established process in organic chemistry. A common and reliable method involves the cyclization of a substituted anthranilic acid derivative.

Synthetic Workflow

The synthesis typically proceeds from 2-amino-6-chlorobenzoic acid. The workflow involves two key transformations: ureation followed by cyclization.

Caption: General synthetic workflow for 5-chloro-1H-quinazoline-2,4-dione.

Detailed Experimental Protocol

This protocol is a representative example of a common synthetic route.

Objective: To synthesize 5-chloro-1H-quinazoline-2,4-dione from 2-amino-6-chlorobenzoic acid.

Materials:

-

2-amino-6-chlorobenzoic acid

-

Urea

-

Hydrochloric acid (HCl)

-

Water (deionized)

-

Ethanol

Procedure:

-

Reaction Setup: A mixture of 2-amino-6-chlorobenzoic acid (1 equivalent) and urea (2-3 equivalents) is heated. A common method is to heat the mixture neat (without solvent) to a temperature of 180-200 °C.

-

Reaction Monitoring: The reaction progress is monitored by the evolution of ammonia gas. The reaction is typically complete within 2-4 hours.

-

Work-up: The reaction mixture is cooled to room temperature. The resulting solid is then treated with a dilute solution of hydrochloric acid to neutralize any remaining basic impurities.

-

Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-chloro-1H-quinazoline-2,4-dione.

Expert Insight: The use of a thermal, solvent-free condition for the cyclization is an efficient and eco-friendly approach.[8] The key mechanistic step is the nucleophilic attack of the amino group onto the carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia to form the stable heterocyclic ring system.

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. A combination of spectroscopic techniques provides an unambiguous fingerprint of the molecule.

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | Aromatic protons (Ar-H) would appear as multiplets in the δ 7.0-8.0 ppm range. The two N-H protons would appear as broad singlets, typically downfield (>10 ppm).[9] |

| ¹³C NMR (DMSO-d₆) | Carbonyl carbons (C=O) would be observed in the δ 150-165 ppm region. Aromatic carbons would appear in the δ 110-145 ppm range.[9] |

| IR (KBr) | Characteristic strong C=O stretching vibrations around 1650-1710 cm⁻¹. N-H stretching bands would be observed in the 3100-3300 cm⁻¹ region.[10][11] |

| Mass Spec (ESI-MS) | The [M+H]⁺ ion would be expected at m/z 197.0, and the [M-H]⁻ ion at m/z 195.0, confirming the molecular weight. |

Expert Insight: In ¹H NMR, the specific splitting patterns of the aromatic protons are diagnostic for the 5-chloro substitution pattern. The broadness of the N-H signals is due to quadrupole broadening and proton exchange, a characteristic feature of amides and ureas.

Biological Activity and Drug Development Applications

The 5-chloro-1H-quinazoline-2,4-dione scaffold is a versatile starting point for the development of potent and selective therapeutic agents. The quinazolinedione core itself has been associated with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][12][13]

Known and Potential Biological Targets

Derivatives of this scaffold have been investigated as:

-

Kinase Inhibitors: The quinazoline core is a well-known "hinge-binding" motif for various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[4]

-

Enzyme Inhibitors: The structure can be tailored to fit into the active sites of various enzymes, making it a valuable scaffold for designing inhibitors.

-

Antibacterial Agents: The quinazolinedione nucleus has been incorporated into novel compounds targeting bacterial enzymes like DNA gyrase, presenting a potential avenue for overcoming antibiotic resistance.[13][14]

Caption: Role of the scaffold in drug discovery.

Expert Insight: The chlorine atom at the 5-position serves as a critical handle for medicinal chemists. Its electron-withdrawing nature can influence the pKa of the N-H protons, affecting hydrogen bonding capabilities. Furthermore, it can occupy hydrophobic pockets in target proteins, leading to enhanced potency and selectivity. The strategic placement of this halogen is a key element in rational drug design.

Conclusion and Future Outlook

5-chloro-1H-quinazoline-2,4-dione is more than just a chemical compound; it is a strategically designed building block for the creation of next-generation therapeutics. Its robust synthesis, well-defined structure, and inherent biological potential make it a valuable asset in any drug discovery program. Future research will likely focus on combinatorial derivatization of this scaffold and screening against a wider array of biological targets to unlock its full therapeutic potential. The insights and protocols provided in this guide serve as a foundational resource for scientists dedicated to this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Chloroquinazoline-2,4(1H,3H)-dione [myskinrecipes.com]

- 5. 5-Chloroquinazoline-2,4(1H,3H)-dione 95% | CAS: 78754-81-1 | AChemBlock [achemblock.com]

- 6. 5-Chloroquinazoline-2,4-diol | C8H5ClN2O2 | CID 334021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, Antibacterial Activity, and Computer-Aided Design of Novel Quinazolin-2,4-dione Derivatives as Potential Inhibitors Against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 5-Chloroquinazoline-2,4-diol in DMSO: An In-depth Technical Guide

Foreword: The Criticality of Solubility in Early-Stage Drug Discovery

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a foundational pillar upon which successful preclinical and clinical development is built. Dimethyl sulfoxide (DMSO) stands as a near-ubiquitous solvent in early-stage drug discovery, prized for its remarkable ability to dissolve a wide array of compounds, thus enabling the creation of concentrated stock solutions for high-throughput screening (HTS) and various biological assays. However, assuming a compound's solubility without empirical data can lead to significant experimental artifacts, including inaccurate potency measurements and false negatives. This guide provides a comprehensive technical overview of the solubility of 5-Chloroquinazoline-2,4-diol in DMSO, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available quantitative solubility data for this specific molecule, this document will equip the reader with the theoretical framework, predictive insights, and detailed experimental protocols necessary to confidently determine its solubility and navigate the associated challenges.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. This compound is a small molecule with the chemical formula C₈H₅ClN₂O₂. Its structure, featuring a fused quinazoline ring system with chloro and diol substitutions, presents a unique interplay of hydrophilic and lipophilic characteristics.

| Property | Value | Source |

| Molecular Weight | 196.59 g/mol | PubChem[1] |

| CAS Number | 78754-81-1 | ECHEMI[2] |

| XLogP3 (Computed) | 1.1 | PubChem[1] |

| Polar Surface Area (PSA) | 58.2 Ų | ECHEMI[2] |

| IUPAC Name | 5-chloro-1H-quinazoline-2,4-dione | PubChem[1] |

The computed XLogP3 value of 1.1 suggests a moderate degree of lipophilicity. The polar surface area of 58.2 Ų indicates the potential for hydrogen bonding interactions, which can influence solubility in polar aprotic solvents like DMSO. The presence of the chloro group adds to the molecule's lipophilicity, while the diol (or more accurately, the tautomeric dione form) contributes polar character. This balance of properties makes a simple prediction of solubility challenging without experimental data.

The Role of DMSO as a Solvent in Drug Discovery

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar organic compounds. Its utility in drug discovery is multifaceted:

-

High Solubilizing Power: Enables the preparation of high-concentration stock solutions, which is essential for HTS where compounds are typically diluted into aqueous assay buffers.

-

Miscibility with Water: Allows for seamless dilution of DMSO stock solutions into aqueous media for biological testing.

-

Chemical Stability: It is relatively inert and does not typically react with the dissolved compounds.

However, it is crucial to be aware of DMSO's potential to influence biological assays at higher concentrations. Therefore, determining the maximum solubility of a compound in DMSO is a critical step to ensure that the final concentration of DMSO in the assay is kept to a minimum, typically below 0.5-1%.

Predicting the Solubility of this compound in DMSO: A Qualitative Assessment

In the absence of direct experimental data, we can leverage our understanding of the physicochemical properties of this compound and the nature of DMSO to make a qualitative prediction.

The quinazoline scaffold itself is found in numerous biologically active compounds, and the solubility of its derivatives can vary significantly depending on the nature and position of substituents. Studies on other quinazoline derivatives have shown that their solubility is influenced by both the solvent and the temperature. For instance, some pyrazolo quinazoline derivatives exhibit greater solubility in N,N-dimethylformamide (DMF), another polar aprotic solvent, compared to other organic solvents, with solubility generally increasing with temperature.[3]

Given the moderate lipophilicity (XLogP3 of 1.1) and the presence of hydrogen bond donors and acceptors in this compound, it is reasonable to hypothesize that it will exhibit moderate to good solubility in DMSO. The polar nature of the dione tautomer should facilitate favorable interactions with the sulfoxide group of DMSO. However, the crystalline nature of the solid compound will also play a significant role, as the energy required to break the crystal lattice must be overcome by the solvation energy.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable approach to ascertain the solubility of this compound in DMSO is through experimental determination. The following protocol outlines a robust and widely accepted method.

The Equilibrium Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility. It involves creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the equilibrium solubility of this compound in DMSO at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated analytical balance

-

Micropipettes

-

HPLC-grade solvent for dilution (e.g., acetonitrile or methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into a clean, dry vial.

-

Add a known volume of anhydrous DMSO (e.g., 1 mL).

-

Tightly cap the vial and vortex vigorously for 2-3 minutes to facilitate initial dissolution.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure that a true thermodynamic equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Dilute the supernatant with a suitable HPLC-grade solvent (e.g., a 1:100 dilution with acetonitrile). The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the same diluent used for the sample.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in DMSO using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Causality Behind Experimental Choices:

-

Anhydrous DMSO: DMSO is hygroscopic, and absorbed water can affect the solubility of the compound. Using anhydrous DMSO ensures consistency and reproducibility.

-

24-hour Equilibration: This extended period is crucial to ensure that the dissolution process has reached a true thermodynamic equilibrium, providing a measure of the intrinsic solubility.

-

Centrifugation: This step is critical for effectively separating the undissolved solid from the saturated solution, preventing overestimation of the solubility.

-

HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved compound, even in complex matrices.

Data Presentation and Interpretation

The experimentally determined solubility of this compound in DMSO should be reported in standard units, such as mg/mL or molarity (mol/L). It is also important to specify the temperature at which the measurement was made, as solubility is temperature-dependent.

| Parameter | Value |

| Temperature (°C) | [Insert Experimental Value] |

| Solubility (mg/mL) | [Insert Experimental Value] |

| Solubility (M) | [Insert Calculated Value] |

Visualization of the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the experimental determination of the solubility of this compound in DMSO.

Caption: Workflow for the experimental determination of the solubility of this compound in DMSO.

Conclusion and Future Perspectives

While a definitive, publicly available value for the solubility of this compound in DMSO is currently elusive, this technical guide provides a robust framework for its determination. By understanding the physicochemical properties of the compound and following the detailed experimental protocol provided, researchers can confidently and accurately measure its solubility. This empirical data is invaluable for the design of robust in vitro assays, the preparation of stable stock solutions, and the overall progression of drug discovery projects involving this and structurally related compounds. The continued development of in silico solubility prediction models may one day provide highly accurate estimations, but for now, careful experimental determination remains the cornerstone of good scientific practice in this critical area of research.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Chloroquinazoline-2,4-diol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Quinazoline-2,4-dione and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 5-Chloroquinazoline-2,4-diol, a representative member of this important class of compounds. While a published crystal structure for this specific molecule is not available at the time of this writing, this document will serve as a detailed procedural roadmap, drawing upon established protocols and the known crystal structure of the parent compound, quinazoline-2,4(1H,3H)-dione, as a foundational analogue.

Introduction: The Significance of Quinazolinediones in Drug Discovery

The quinazoline core is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, valued for its ability to interact with a variety of biological targets. Derivatives of quinazoline-2,4(1H,3H)-dione, in particular, have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The introduction of a chloro-substituent at the 5-position is anticipated to modulate the molecule's electronic properties, lipophilicity, and intermolecular interactions, thereby influencing its pharmacokinetic and pharmacodynamic profile.

A definitive crystal structure provides indisputable data on molecular conformation, bond lengths, bond angles, and, crucially, the intermolecular interactions that govern crystal packing. These interactions, such as hydrogen bonding and π–π stacking, are often analogous to the non-covalent interactions that occur between a drug molecule and its protein target. Therefore, a thorough crystallographic analysis is an indispensable step in the development of quinazolinedione-based therapeutics.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

A common and efficient route to quinazoline-2,4(1H,3H)-diones is the reaction of the corresponding anthranilic acid derivative with a source of carbonyl, such as urea or potassium cyanate.[2] For this compound, the logical starting material would be 2-amino-6-chlorobenzoic acid.

An eco-efficient one-pot synthesis in water has been reported for various quinazoline-2,4(1H,3H)-diones, which involves the reaction of an anthranilic acid with potassium cyanate to form a urea derivative, followed by base-mediated cyclization.[2]

Experimental Protocol: Synthesis of Quinazoline-2,4(1H,3H)-dione (Illustrative)

A representative procedure for the parent compound is as follows:

-

A mixture of 2-aminobenzonitrile and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is stirred under a CO2 atmosphere.[3]

-

The reaction is heated to 423 K for 4 hours.[4]

-

The resulting solid is then treated with 1 M HCl and washed to yield the pure product.[4]

Causality: The use of CO2 provides the carbonyl groups, and DBU acts as a strong, non-nucleophilic base to facilitate the cyclization. This method is often favored for its efficiency and the readily available starting materials.

Crystallization Methodology

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular morphology, and be free from significant internal defects.[4] For small molecules like quinazolinediones, slow evaporation from a suitable solvent is a widely successful technique.

Experimental Protocol: Crystallization

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., water, ethanol, DMF, or mixtures thereof) to near-saturation at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Allow the solution to cool slowly to room temperature.

-

Loosely cover the container to permit slow evaporation of the solvent over several days to weeks.

-

Monitor for the formation of well-defined single crystals.

Trustworthiness: This protocol is self-validating. The formation of well-formed, transparent crystals is a direct indicator of success. The quality of the diffraction pattern will be the ultimate arbiter of crystal quality. For the parent compound, quinazoline-2,4(1H,3H)-dione, single crystals were successfully obtained by slow evaporation from an aqueous solution.[4]

Caption: Synthesis and Crystallization Workflow.

X-ray Diffraction and Structure Solution

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Data Collection

The single crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.

Workflow: From Crystal to Structure

Caption: X-ray Diffraction Workflow.

Structure Solution and Refinement

The positions of the diffraction spots determine the size and shape of the unit cell (the basic repeating unit of the crystal), while the intensities of the spots contain the information about the atomic arrangement within the unit cell. The primary challenge is the "phase problem," where the phase information of the diffracted waves is lost. For small molecules, this is typically solved using direct methods.

Once an initial model of the structure is obtained, it is refined against the experimental data. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (S).

Structural Analysis of Quinazoline-2,4-diones

Based on the published structure of quinazoline-2,4(1H,3H)-dione, we can make authoritative predictions about the key structural features of the 5-chloro derivative.

Molecular Geometry

The quinazoline ring system is expected to be essentially planar. In the parent compound, the dihedral angle between the benzene and pyrimidine rings is only 0.64°.[4] The C=O and N-H bonds of the dione moiety will lie within this plane. The chlorine atom at the 5-position will also be coplanar with the aromatic system.

Table 1: Crystallographic Data for Quinazoline-2,4(1H,3H)-dione

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₆N₂O₂ | [4] |

| Formula Weight | 162.15 | [4] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| a (Å) | 10.891 (2) | [4] |

| b (Å) | 5.2810 (11) | [4] |

| c (Å) | 12.701 (3) | [4] |

| β (°) | 99.61 (3) | [4] |

| Volume (ų) | 720.2 (3) | [4] |

| Z | 4 |[4] |

Intermolecular Interactions and Crystal Packing

The crystal packing of quinazoline-2,4(1H,3H)-dione is dominated by a network of intermolecular hydrogen bonds.[4]

-

Hydrogen Bonding: The N-H groups act as hydrogen bond donors, while the carbonyl oxygen atoms act as acceptors. In the parent structure, these interactions link molecules into centrosymmetric dimers.[3][4] These dimers are further connected into a two-dimensional network.

-

π–π Stacking: The planar aromatic rings facilitate face-to-face π–π stacking interactions between adjacent molecules, with a centroid-centroid distance of 3.863 Å in the parent compound.[4]

Expected Influence of the 5-Chloro Substituent: The introduction of the chlorine atom is likely to introduce additional weak intermolecular interactions, such as C-H···Cl or Cl···Cl contacts, which will influence the overall crystal packing. The electron-withdrawing nature of the chlorine atom may also subtly affect the strength of the N-H···O hydrogen bonds. The analysis of crystal packing in related chloro-substituted quinazolines, such as 2,4-dichloro-7-fluoroquinazoline, also reveals significant π–π stacking interactions.[5]

Caption: Key Intermolecular Interactions.

Conclusion and Future Directions

This guide has outlined the essential theoretical and practical steps for the complete crystal structure analysis of this compound. By following established protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a definitive three-dimensional structure of this and related molecules. The analysis of the parent quinazoline-2,4(1H,3H)-dione structure provides a robust framework for interpreting the molecular geometry and intermolecular interactions of the 5-chloro derivative. This structural data is invaluable for computational modeling, understanding structure-activity relationships, and guiding the design of next-generation quinazolinedione-based therapeutics. The logical next step would be to perform the described synthesis and crystallization experiments to obtain the empirical data for this compound and deposit the resulting structure in the Cambridge Structural Database for the benefit of the wider scientific community.

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Versatility of the Quinazoline Scaffold: An In-depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold represents a privileged structure in modern pharmacology. Its inherent drug-like properties and synthetic tractability have made it a cornerstone in the design of novel therapeutics targeting a wide array of human diseases. This in-depth technical guide provides a comprehensive overview of the major biological activities of quinazoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

Section 1: The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinazoline framework, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a vast chemical space for the development of targeted therapies.[2] Numerous quinazoline derivatives have been successfully developed and have received FDA approval, particularly in the realm of oncology, underscoring the clinical significance of this chemical class.[3]

Section 2: Anticancer Activity: Targeting Key Oncogenic Pathways

Quinazoline derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for tumor growth and survival.[4]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

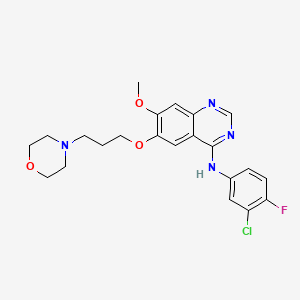

A primary mechanism by which quinazoline derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[5] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival.[6] Quinazoline-based inhibitors, such as the FDA-approved drugs Gefitinib and Erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade.[5][6] This inhibition prevents the activation of key signaling pathways including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis.[7][8]

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [논문]Novel Quinazoline Derivatives Targeting on EGFR Kinase Mediated Signal Pathway in A431 Human Epidermoid Carcinoma Cells [scienceon.kisti.re.kr]

Unveiling the Therapeutic Potential of 5-Chloroquinazoline-2,4-diol: A roadmap for Target Identification and Validation

An In-Depth Technical Guide for Researchers

Executive Summary

The quinazoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, 5-Chloroquinazoline-2,4-diol (CAS 78754-81-1), a molecule of significant interest due to its structural features. While direct pharmacological data on this specific compound is nascent, its quinazoline-2,4-dione scaffold provides a strong, rational basis for predicting its interaction with several high-value therapeutic targets.

This document serves as a technical roadmap for researchers and drug development professionals. It moves beyond a simple literature review to provide a strategic framework for investigating the therapeutic potential of this compound. We will explore its most probable molecular targets based on structure-activity relationships (SAR) established for analogous compounds, detail the causal logic for these predictions, and provide robust, step-by-step experimental protocols for target validation.

The Quinazoline-2,4-dione Scaffold: A Foundation for Diverse Bioactivity

The quinazoline-2,4(1H,3H)-dione core is an oxidized derivative of quinazoline that serves as a versatile scaffold for synthesizing novel therapeutic agents.[1] Its rigid, bicyclic structure, rich in hydrogen bond donors and acceptors, allows it to fit into a variety of enzymatic active sites. This versatility has led to the development of quinazoline derivatives targeting a wide array of biological pathways.[2][4]

Key therapeutic areas where quinazoline derivatives have shown promise include:

-

Oncology: Inhibition of protein kinases, Poly(ADP-ribose)polymerase (PARP), and critical signaling pathways like Wnt.[1][5]

-

Infectious Diseases: Acting as antibacterial and antifungal agents.[2][6]

-

Inflammatory Diseases & Other Conditions: Demonstrating anti-inflammatory, anticonvulsant, antidiabetic, and antihypertensive properties.[1][6]

The subject of this guide, this compound, incorporates this potent scaffold with a chlorine substitution at the 5-position, a modification that can significantly influence binding affinity and pharmacokinetic properties.

| Compound Profile: this compound | |

| IUPAC Name | 5-chloro-1H-quinazoline-2,4-dione |

| CAS Number | 78754-81-1[7] |

| Molecular Formula | C₈H₅ClN₂O₂[7] |

| Molecular Weight | 196.59 g/mol [7] |

| Synonyms | 5-chloroquinazoline-2,4(1H,3H)-dione, NSC 338214[7][8] |

Predicted Therapeutic Targets & Scientific Rationale

Based on extensive data from analogous compounds, we can hypothesize several high-probability therapeutic targets for this compound. This section outlines these targets and the scientific reasoning for their selection.

Target Class 1: Protein Kinases (Oncology)

The 4-anilinoquinazoline scaffold is famously successful in targeting the ATP-binding pocket of protein tyrosine kinases (TKs).[5][9] While this compound is a dione and not a 4-anilino derivative, the fundamental quinazoline ring system is a critical component for kinase interaction. Many kinase inhibitors function by mimicking the adenine portion of ATP, and the quinazoline core is adept at this.

-

Primary Predicted Targets: Epidermal Growth Factor Receptor (EGFR), c-Src, and Abl kinase.[5][10][11]

-

Causality: The nitrogen atoms at positions 1 and 3 and the carbonyl groups of the dione structure can form crucial hydrogen bonds within the hinge region of a kinase's ATP-binding site. The chloro-substituted benzene ring can occupy the adjacent hydrophobic pocket, with the chlorine atom potentially enhancing binding affinity through halogen bonding or by modifying the electronic properties of the ring system. The success of gefitinib and erlotinib, which are 4-anilinoquinazolines, strongly suggests that the core scaffold is primed for kinase inhibition.[5][10]

Target Class 2: Poly(ADP-ribose)polymerase-1 (PARP-1) (Oncology)

PARP-1 is a critical enzyme in the DNA damage repair process, particularly in base excision repair.[5] Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Several quinazoline-2,4(1H,3H)-dione derivatives have been specifically designed and shown to be potent PARP-1 inhibitors.[5]

-

Primary Predicted Target: PARP-1.

-

Causality: PARP-1 inhibitors typically contain a pharmacophore that mimics the nicotinamide moiety of its substrate, NAD+. The quinazoline-2,4-dione scaffold is structurally well-suited to occupy this nicotinamide-binding pocket. The carbonyl groups and NH moieties can form key hydrogen bonds with amino acid residues in the active site, such as Gly and Ser, while the bicyclic ring system provides the necessary steric bulk and hydrophobic interactions.

Target Class 3: Bacterial DNA Gyrase and Topoisomerase IV (Infectious Diseases)

The quinazoline-2,4(1H,3H)-dione structure has been identified as a scaffold for developing fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, making them excellent targets for antibiotics.

-

Primary Predicted Targets: Bacterial DNA Gyrase (GyrA, GyrB subunits) and Topoisomerase IV (ParC, ParE subunits).

-

Causality: Quinolone antibiotics function by stabilizing the covalent complex between the topoisomerase and cleaved DNA. The planar, aromatic system of the quinazoline-2,4-dione core can intercalate into the DNA at the site of cleavage, while substituents can interact with the enzyme itself. The mechanism is distinct from kinase inhibition but relies on similar principles of shape complementarity and non-covalent interactions within a well-defined binding pocket.

Experimental Validation Workflows

A hypothesis-driven approach requires rigorous experimental validation. The following section provides detailed, self-validating protocols to systematically test the predicted therapeutic targets of this compound.

Protocol 1: Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To quantify the inhibitory effect of this compound on the activity of a specific protein kinase (e.g., EGFR).

Causality & Self-Validation: This is a gold-standard biochemical assay that directly measures the enzymatic activity of the kinase. The amount of ADP produced is directly proportional to kinase activity. A decrease in the luminescent signal in the presence of the test compound indicates inhibition. Including a known potent inhibitor (e.g., Gefitinib for EGFR) as a positive control and DMSO as a negative control validates the assay's performance in each run.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a serial dilution series (e.g., 100 µM to 1 nM) in kinase assay buffer.

-

Reconstitute recombinant human EGFR kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP according to the manufacturer's protocol (e.g., Promega).

-

-

Kinase Reaction:

-

In a 384-well white plate, add 5 µL of the kinase reaction mix containing kinase and substrate.

-

Add 2.5 µL of the serially diluted this compound or control (DMSO for 0% inhibition, Gefitinib for 100% inhibition).

-

Initiate the reaction by adding 2.5 µL of ATP solution (final concentration typically 10-100 µM).

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

-

Incubate for 30 minutes at room temperature.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells.

-

Plot the normalized percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to a target protein within a cellular environment.

Causality & Self-Validation: This assay is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. An increase in the amount of soluble protein at elevated temperatures in the presence of the compound is direct evidence of target engagement. A known ligand for the target serves as a positive control, while an unrelated protein (e.g., GAPDH) serves as a negative control, showing no thermal shift.

Methodology:

-

Cell Treatment:

-

Culture cells known to express the target protein (e.g., A549 cells for EGFR) to ~80% confluency.

-

Treat cells with this compound (at a concentration ~10-100x the expected IC₅₀) or DMSO vehicle for 2-4 hours.

-

-

Thermal Challenge:

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler. One aliquot is kept at room temperature as a non-heated control.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant.

-

-

Target Detection (Western Blot):

-

Quantify the total protein concentration in each supernatant (e.g., via BCA assay).

-

Normalize the protein amounts and separate by SDS-PAGE.

-

Transfer to a PVDF membrane and probe with a primary antibody specific for the target protein (e.g., anti-EGFR). Also probe for a control protein (e.g., anti-GAPDH).

-

Use a fluorescent or HRP-conjugated secondary antibody for detection.

-

-

Data Analysis:

-

Quantify the band intensity for each temperature point.

-

Plot the percentage of soluble protein relative to the non-heated control against the temperature.

-

A rightward shift in the melting curve for the drug-treated sample compared to the DMSO control indicates target stabilization and therefore, direct binding.

-

Conclusion and Future Directions

This compound represents a promising chemical entity for drug discovery. Its core scaffold is clinically validated across multiple therapeutic areas. The logical first steps in its investigation should focus on the high-probability targets identified in this guide: protein kinases (EGFR, Src, Abl), PARP-1, and bacterial topoisomerases.

The experimental workflows provided herein offer a robust, validated framework for confirming these predictions. Positive results from these assays would provide the necessary foundation for more advanced studies, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

X-ray Crystallography: Determining the co-crystal structure of the compound bound to its target to rationalize binding and guide further design.

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models of cancer or infectious disease.

By following this structured, evidence-based approach, research teams can efficiently and effectively unlock the full therapeutic potential of this compound.

References

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. mdpi.com [mdpi.com]

- 4. geneonline.com [geneonline.com]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C8H5ClN2O2 | CID 334021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Screening of 5-Chloroquinazoline-2,4-diol: A Strategic Approach for Target Identification and Mechanistic Elucidation

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2] Its derivatives are well-documented as potent inhibitors of a wide range of protein kinases by competing with ATP at the enzyme's active site.[3][4] This guide presents a comprehensive, tiered strategy for the in vitro screening of 5-Chloroquinazoline-2,4-diol, a representative member of this privileged chemical class. We outline a logical progression from broad, high-throughput primary screens to focused secondary and mechanistic assays designed to identify molecular targets, confirm cellular activity, and elucidate the mechanism of action. This document serves as a technical blueprint for researchers in drug discovery, providing not only step-by-step protocols but also the critical scientific rationale behind each experimental choice, ensuring a robust and self-validating screening cascade.

Introduction: The Quinazoline Scaffold and the Rationale for Screening

The quinazoline core is a bicyclic aromatic heterocycle that has proven to be a highly successful scaffold for developing kinase inhibitors.[1] Marketed drugs such as gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), validate the therapeutic potential of this chemical class.[3][5] The core structure's ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[6]

This compound (PubChem CID: 334021) is a specific derivative whose biological activities are not extensively characterized in public literature, making it a prime candidate for a systematic screening campaign.[7] The presence of the chloro-substituent and the 2,4-dione configuration suggests potential for unique interactions and selectivity profiles compared to more studied analogues.

This guide proposes a screening funnel designed to efficiently interrogate the biological potential of this compound. The strategy is built on three pillars:

-

Tier 1: Primary Screening. Broad, high-throughput assays to identify initial "hits" and provide a first pass on biological activity.

-

Tier 2: Secondary & Dose-Response Assays. Orthogonal and more quantitative assays to confirm primary hits and determine potency (e.g., IC50).

-

Tier 3: Mechanism of Action (MoA) & Target Engagement. Cellular assays to verify that the compound interacts with its intended target in a physiological context.

Below is a visual representation of this strategic workflow.

Caption: Tiered in vitro screening cascade for this compound.

Tier 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to efficiently test the compound against a broad range of potential targets and cell types to identify initial areas of biological activity.

Biochemical Kinase Profiling

Rationale: Given the prevalence of quinazolines as kinase inhibitors, the most logical starting point is a broad biochemical screen against a panel of purified kinases.[8][9] This approach directly measures the compound's ability to inhibit enzyme activity in vitro, independent of cellular factors like membrane permeability.

Recommended Assay: ADP-Glo™ Kinase Assay The ADP-Glo™ assay is a luminescent, homogeneous assay format ideal for high-throughput screening.[10][11] It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12][13] Its high sensitivity and broad dynamic range are suitable for a wide variety of kinases, including those with low activity.[10]

Protocol: Single-Point Kinase Panel Screen

-

Assay Plate Preparation: Dispense 2.5 µL of each kinase/substrate solution into the wells of a 384-well plate.

-

Compound Addition: Add 0.5 µL of this compound (at a final concentration of 10 µM) or vehicle control (DMSO) to appropriate wells.

-

Kinase Reaction Initiation: Add 2 µL of 2.5X ATP solution to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[11]

-

Signal Quantification: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control.

% Inhibition = (1 - (Luminescence_Compound / Luminescence_Vehicle)) * 100

Data Presentation: Hits are typically defined as kinases showing >50% inhibition. Results should be summarized in a table.

| Kinase Target | Family | % Inhibition at 10 µM | Hit? (Y/N) |

| EGFR | RTK | 92% | Y |

| VEGFR2 | RTK | 85% | Y |

| SRC | TK | 45% | N |

| CDK2 | CMGC | 15% | N |

| ... | ... | ... | ... |

Cell-Based Viability/Cytotoxicity Screening

Rationale: A cell-based assay provides a more physiologically relevant context, assessing the compound's effect on cell health, which integrates factors like cell permeability, metabolic stability, and engagement of cellular targets. Screening against a diverse panel of cell lines (e.g., the NCI-60 panel) can reveal potential cancer-specific cytotoxicity.[3]

Recommended Assay: MTT Assay The MTT assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.

Protocol: Single-Point Cell Viability Screen

-

Cell Plating: Seed cells from different cancer lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.[15]

-

Compound Treatment: Treat cells with this compound at a final concentration of 10 µM. Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells. Incubate for 72 hours.[16]

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percent viability relative to the vehicle control.

% Viability = (Absorbance_Compound / Absorbance_Vehicle) * 100

Tier 2: Secondary & Dose-Response Assays

The goal of this tier is to confirm the primary hits and quantify the compound's potency by generating dose-response curves and calculating IC50 values (the concentration required to inhibit 50% of the biological activity).

Biochemical IC50 Determination

Rationale: For each kinase identified as a "hit" in the primary screen, a full dose-response analysis is required to determine the precise potency (IC50).[18] This confirms the initial finding and allows for ranking of the compound's activity against different targets.

Protocol: The ADP-Glo™ assay protocol is followed as described in Section 2.1, with a key modification:

-

Compound Addition: Instead of a single concentration, a serial dilution of this compound is prepared (e.g., 10-point, 3-fold dilution series starting from 50 µM).

-

Data Analysis: Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based IC50 Determination

Rationale: For cell lines that showed significant growth inhibition, a dose-response experiment is performed to quantify the cytotoxic/cytostatic potency (GI50 or IC50). This confirms the anti-proliferative effect and helps correlate it with biochemical target inhibition.[19][20]

Protocol: The MTT assay protocol is followed as described in Section 2.2, with a key modification:

-

Compound Treatment: Cells are treated with a serial dilution of the compound (e.g., 8-point, 4-fold dilution series starting from 100 µM).

-

Data Analysis: Plot percent viability against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation: IC50 values should be compiled in a table for clear comparison.

| Assay Type | Target / Cell Line | IC50 (µM) |

| Biochemical | EGFR | 0.15 |

| Biochemical | VEGFR2 | 0.89 |

| Cell-Based | A549 (EGFR-mutant) | 0.75 |

| Cell-Based | HUVEC (VEGFR2-high) | 4.5 |

| Cell-Based | MCF-7 (EGFR-low) | >50 |

Tier 3: Mechanism of Action & Target Engagement

After confirming potent activity, the final tier focuses on verifying that the compound engages its intended target within the complex cellular environment.

Cellular Target Engagement

Rationale: A potent biochemical IC50 does not guarantee that a compound will bind its target inside a cell.[21] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to directly measure target engagement in situ.[22][23] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[24][25]

Protocol: Isothermal Dose-Response CETSA

-

Cell Treatment: Treat intact cells (e.g., A549) with a serial dilution of this compound or vehicle for 1-2 hours.

-

Thermal Challenge: Heat the cell suspensions at a predetermined optimal temperature (e.g., 52°C, found via an initial temperature gradient experiment) for 3 minutes, followed by immediate cooling.[25]

-

Cell Lysis: Lyse the cells via freeze-thaw cycles or sonication.

-

Isolate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., EGFR) using an antibody-based method like Western Blot or AlphaScreen®.

-

Data Analysis: Plot the amount of soluble target protein against the compound concentration. A sigmoidal curve indicates dose-dependent stabilization and target engagement.

Downstream Signaling Analysis

Rationale: If the compound engages and inhibits a target kinase, the phosphorylation of its downstream substrates should decrease. This provides functional evidence of target inhibition. For an EGFR inhibitor, a key downstream event is the autophosphorylation of EGFR itself and the subsequent phosphorylation of proteins in the MAPK/ERK pathway.

Caption: Simplified EGFR signaling pathway targeted for validation.

Protocol: Western Blot for Phospho-EGFR

-

Cell Culture and Starvation: Culture A549 cells to 70-80% confluency, then serum-starve overnight to reduce basal signaling.

-

Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound for 2 hours.

-

Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the EGFR pathway.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR (as a loading control).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify band intensity. A dose-dependent decrease in the p-EGFR/total EGFR ratio confirms functional inhibition of the target kinase in cells.

Conclusion and Future Directions

This technical guide outlines a rigorous, multi-tiered approach for the comprehensive in vitro evaluation of this compound. By progressing from broad primary screens to specific mechanistic studies, this workflow enables the efficient identification of molecular targets, confirmation of cellular activity, and validation of the mechanism of action. Positive results from this cascade, such as a potent biochemical IC50 that translates to cellular target engagement and inhibition of downstream signaling, would provide a strong rationale for advancing this compound into further preclinical development, including lead optimization, selectivity profiling, and in vivo efficacy studies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. japsonline.com [japsonline.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C8H5ClN2O2 | CID 334021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. ADP-Glo™ Kinase Assay [promega.sg]

- 11. bmglabtech.com [bmglabtech.com]

- 12. eastport.cz [eastport.cz]

- 13. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 15. atcc.org [atcc.org]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. CETSA [cetsa.org]

- 24. annualreviews.org [annualreviews.org]

- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanisms of Action of 5-Chloroquinazoline-2,4-diol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Privileged Scaffold

The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of ligands for a diverse array of biological targets.[1][2][3] From FDA-approved anticancer agents to novel antihistamines, the versatility of the quinazoline framework is well-documented.[3][4] This guide focuses on a specific, yet under-characterized member of this family: 5-Chloroquinazoline-2,4-diol. While direct, empirical data on the specific molecular interactions and mechanism of action of this compound are not extensively published, its structural features, when viewed through the lens of decades of quinazoline-focused drug discovery, allow us to formulate well-grounded hypotheses regarding its potential biological activities.

This document is structured not as a rigid review but as an exploratory guide. It synthesizes the vast body of research on analogous compounds to propose and detail the most probable mechanisms of action for this compound. We will delve into three primary, plausible pathways: kinase inhibition, Wnt/β-catenin signaling modulation, and PARP inhibition. Each section will not only present the theoretical framework but also provide actionable, detailed experimental protocols for validation—a crucial step in transitioning from hypothesis to established fact.

Part 1: The Preeminent Hypothesis: Inhibition of Protein Kinases

The most extensively documented and clinically successful application of the quinazoline scaffold is in the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[3][5][6] Given that the 4-anilinoquinazoline is a classic pharmacophore for ATP-competitive kinase inhibition, it is a primary putative mechanism for derivatives like this compound.